molecular formula C18H19NO4S B2363808 3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid CAS No. 2287273-75-8

3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid

Cat. No.: B2363808
CAS No.: 2287273-75-8
M. Wt: 345.41
InChI Key: KKFXAEFRXAXFKC-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfanylpropanoic acid backbone with a substituted phenyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl derivative and introduce the sulfanylpropanoic acid moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfanyl and aromatic groups.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group and aromatic ring can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.

Comparison with Similar Compounds

    3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]propanoic acid: Lacks the sulfanyl group, which may alter its reactivity and applications.

    3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylbutanoic acid: Features an extended carbon chain, potentially affecting its physical and chemical properties.

Properties

IUPAC Name

3-[5-methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-7-8-15(16(11-13)24-10-9-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXAEFRXAXFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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